![molecular formula C8H5F3O2 B1593059 2-Hydroxy-4-(trifluoromethyl)benzaldehyde CAS No. 58914-34-4](/img/structure/B1593059.png)
2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O2 . It has a molecular weight of 190.12 . It is a solid substance at room temperature . It is also known by other names such as 2-Formyl-5-(trifluoromethyl)phenol, 4-Formyl-3-hydroxybenzotrifluoride, and 4-(Trifluoromethyl)salicylaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can be represented as 1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a solid substance at room temperature . It has a molecular weight of 190.12 . Its InChI Key is YHYNJGHMBMXAFB-UHFFFAOYSA-N .Scientific Research Applications
Asymmetric Synthesis of Alcohols
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols . Asymmetric synthesis is a method used to produce chiral molecules, which are molecules that cannot be superimposed on their mirror images. This is particularly important in the field of pharmaceuticals, as the different enantiomers, or mirror images, of a molecule can have different biological effects.
Wittig Reaction
This compound is also used in studies of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide. It’s a valuable method for the preparation of olefins.
Pharmaceutical Intermediates
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceutical compounds . An intermediate is a substance produced during the middle steps of a reaction between reactants and the desired product. This is crucial in the pharmaceutical industry where complex organic molecules are often synthesized through multi-step processes.
Reactions at the Benzylic Position
The benzylic position of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can undergo various reactions . For example, it can undergo free radical bromination, nucleophilic substitution, and oxidation. These reactions are useful in synthetic chemistry for the preparation of a wide range of compounds.
Synthesis of Aromatic Compounds
The aromatic ring in 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can participate in various reactions to synthesize other aromatic compounds . Aromatic compounds are a class of compounds that contain a planar ring of atoms, which leads to unique chemical properties.
Halogenation Reactions
The trifluoromethyl group in 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can undergo various halogenation reactions . Halogenation is the replacement of one or more hydrogen atoms in an organic compound by a halogen (fluorine, chlorine, bromine, or iodine). This is a common method used in organic synthesis to modify the properties of a compound.
Safety and Hazards
Mechanism of Action
Target of Action
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a type of aromatic aldehyde. Aldehydes can react with a variety of biological molecules, including proteins and DNA, which could potentially influence their function .
Mode of Action
Aldehydes, such as 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, can form covalent bonds with biological molecules through a process called nucleophilic addition. This can result in modifications to these molecules and potentially alter their function .
Biochemical Pathways
Aromatic aldehydes are often involved in a variety of chemical reactions, including condensation reactions and oxidation-reduction reactions .
Pharmacokinetics
Its physicochemical properties such as high gi absorption and bbb permeability suggest that it might be well absorbed and distributed in the body .
Result of Action
Aldehydes can cause cellular damage by reacting with and modifying cellular molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the reactivity of aldehydes. For example, aldehydes are more reactive in acidic conditions .
properties
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNJGHMBMXAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626169 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58914-34-4 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.